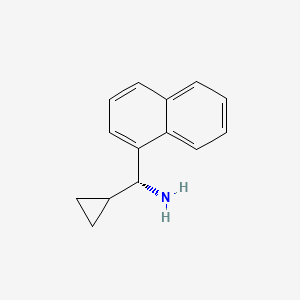
N-Methyl-N-naphthalen-1-ylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)guanidine typically involves the reaction of naphthylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 1-Methyl-1-(naphthalen-1-yl)guanidine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the guanidine group to other functional groups.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various naphthyl derivatives and substituted guanidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Methyl-1-(naphthalen-1-yl)guanidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The naphthalene ring provides hydrophobic interactions that enhance the binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methylguanidine: Lacks the naphthalene ring, resulting in different chemical properties and reactivity.
Naphthylguanidine: Similar structure but without the methyl group, affecting its biological activity and binding properties.
Uniqueness
1-Methyl-1-(naphthalen-1-yl)guanidine is unique due to the presence of both the naphthalene ring and the guanidine group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
114646-66-1 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
1-methyl-1-naphthalen-1-ylguanidine |
InChI |
InChI=1S/C12H13N3/c1-15(12(13)14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H3,13,14) |
Clé InChI |
KOOGVGDBZAMVNF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC2=CC=CC=C21)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
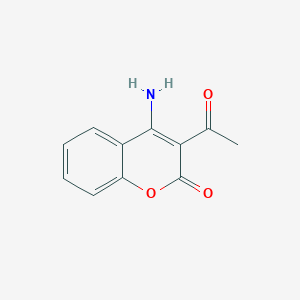
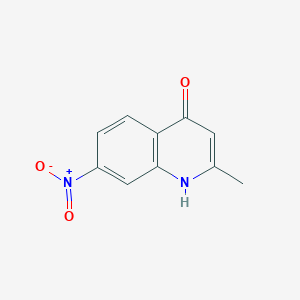


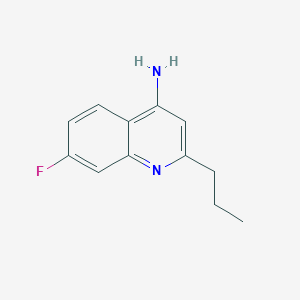

![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)
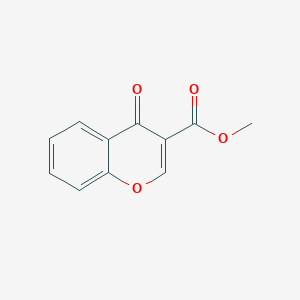
![8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol](/img/structure/B11899504.png)
